Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate
Description
Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate is a macrocyclic compound featuring a fused triazatricyclic core with a cyclopropyl substituent and a carboxylate group. The cyclopropyl group may enhance metabolic stability, while the carboxylate moiety improves solubility and bioavailability.
Properties
IUPAC Name |
potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.K/c19-15(20)10-8-11(9-5-6-9)16-14-13(10)17-12-4-2-1-3-7-18(12)14;/h8-9H,1-7H2,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTHCIDVXZKVLA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(N2CC1)N=C(C=C3C(=O)[O-])C4CC4.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16KN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclic core and the introduction of the cyclopropyl and carboxylate groups. Common reagents used in these reactions include cyclopropylamine, potassium carbonate, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the type of reaction but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate exhibit significant anticancer properties. They may act as BCL-2 inhibitors, which are crucial in the regulation of apoptosis in cancer cells. The inhibition of BCL-2 can lead to increased cancer cell death and has been a focus for developing new cancer therapies .
Neurodegenerative Diseases
The compound has also been investigated for its potential in treating neurodegenerative diseases. Research suggests that it could modulate pathways involved in neuroprotection and neuronal survival, making it a candidate for further studies in conditions like Alzheimer's and Parkinson's disease .
Pharmacological Applications
Autoimmune Disorders
There is emerging evidence that compounds with a similar structure can be utilized in the treatment of autoimmune diseases. By modulating immune responses, they may help manage conditions such as rheumatoid arthritis and multiple sclerosis .
Flavor Enhancement
Interestingly, some derivatives of triazatricyclo compounds have been studied as positive allosteric modulators of taste receptors. This application could lead to advancements in food science by enhancing sweet flavors without additional sugars .
Research and Development
Synthesis and Characterization
The synthesis of this compound involves complex organic reactions that require precise conditions to achieve desired purity and yield. Ongoing research focuses on optimizing these synthetic pathways to enhance scalability for commercial production .
Case Studies
Mechanism of Action
The mechanism of action of Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Comparison with Similar Compounds
Research Findings and Implications
- Ion Selectivity: The sulfur/oxygen-containing macrocycle’s Ag⁺ selectivity underscores the role of donor atoms in metal binding, guiding design of the query compound for targeted ion capture .
- Synthetic Challenges : Multi-step synthesis (e.g., from phenylenediamine derivatives) and spectral characterization (¹³C NMR isomerism) are critical for validating complex triazatricyclo structures .
Biological Activity
Overview of Biological Activity
Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate is a complex organic compound that may exhibit various biological activities due to its unique structure. Compounds with similar triazole and cyclopropyl moieties have been investigated for their pharmacological properties.
Potential Biological Activities
- Antimicrobial Activity : Many compounds containing triazole rings are known for their antimicrobial properties. They can inhibit the growth of bacteria and fungi by interfering with essential cellular processes.
- Anticancer Properties : Some derivatives of triazoles have shown potential in cancer treatment by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.
- Anti-inflammatory Effects : Compounds with similar structures may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Neuroprotective Effects : Certain triazole-containing compounds have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
Research Findings
Research into similar compounds has indicated various mechanisms of action:
- Inhibition of Enzymes : Many compounds act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Some compounds may act as modulators for specific receptors, influencing signaling pathways that regulate cell growth and survival.
Data Table of Related Compounds
| Compound Name | Structure | Biological Activity | References |
|---|---|---|---|
| Triazole Derivative A | Structure | Antimicrobial | |
| Cyclopropyl Triazole B | Structure | Anticancer | |
| Triazole C | Structure | Anti-inflammatory |
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of triazole derivatives against various bacterial strains. Results indicated significant inhibition zones compared to control groups.
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Case Study on Anticancer Properties :
- Research demonstrated that a related cyclopropyl-triazole compound induced apoptosis in breast cancer cells through caspase activation pathways.
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Case Study on Neuroprotection :
- A compound with a similar structure was tested in models of Alzheimer's disease and showed reduced amyloid plaque formation and improved cognitive function in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
